molecular formula C21H23O3PS B14458777 Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane CAS No. 67538-31-2

Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane

Cat. No.: B14458777
CAS No.: 67538-31-2
M. Wt: 386.4 g/mol
InChI Key: KXJNWEBPRZRZAM-UHFFFAOYSA-N
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Description

Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phosphane group bonded to two phenyl groups and a dimethyl group, with a 4-methylbenzene-1-sulfonyl group attached via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a sulfonyl chloride derivative. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. Common solvents used in this reaction include dichloromethane or tetrahydrofuran. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the phosphane-sulfonate bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form phosphine oxides.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted phosphane derivatives.

Scientific Research Applications

Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, serving as a building block for pharmaceuticals.

    Medicine: Its derivatives are explored for potential therapeutic applications, including as inhibitors of specific enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The sulfonyl group can also act as a leaving group in substitution reactions, enabling the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Similar in structure but lacks the sulfonyl group, making it less reactive in certain substitution reactions.

    Dimethylphenylphosphine: Similar but with only one phenyl group, affecting its coordination properties.

    Diphenylphosphine oxide: An oxidized form, differing in reactivity and applications.

Uniqueness

Dimethyl[(4-methylbenzene-1-sulfonyl)oxy]diphenyl-lambda~5~-phosphane is unique due to the presence of the sulfonyl group, which enhances its reactivity in substitution reactions and its ability to form stable complexes with metals. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

67538-31-2

Molecular Formula

C21H23O3PS

Molecular Weight

386.4 g/mol

IUPAC Name

[dimethyl(diphenyl)-λ5-phosphanyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C21H23O3PS/c1-18-14-16-21(17-15-18)26(22,23)24-25(2,3,19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-17H,1-3H3

InChI Key

KXJNWEBPRZRZAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OP(C)(C)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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